N-cyclohexyl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
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Description
N-cyclohexyl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a thiazolopyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Scientific Research Applications
Pharmaceutical Research
Heterocyclic compounds like HMS3498J13 are crucial in pharmaceutical research due to their potential medicinal properties . They can be used to develop new drugs that target specific biological pathways.
Analytical Chemistry
Due to its unique structure, HMS3498J13 could be used in analytical chemistry as a standard or reagent to detect or quantify other substances in a sample through techniques like chromatography or spectroscopy.
Each of these fields can benefit from the unique properties of HMS3498J13, leading to advancements in scientific knowledge and technological development. While the search results did not provide specific applications for HMS3498J13, the general roles of similar heterocyclic compounds in scientific research were considered to suggest these potential applications .
properties
IUPAC Name |
N-cyclohexyl-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c23-13(19-12-4-2-1-3-5-12)10-22-11-18-15-14(16(22)24)26-17(20-15)21-6-8-25-9-7-21/h11-12H,1-10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLPTZOZPCKCLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide |
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